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Compound of Interest

Compound Name: Disodium

Disodium ethylenediaminetetraacetic acid (EDTA), a well-established chelating agent, has
demonstrated significant antifungal properties, positioning it as a candidate for further research
and development in antifungal therapies. This technical guide provides an in-depth analysis of
the initial studies investigating its efficacy, mechanism of action, and synergistic potential with
existing antifungal agents. The information is tailored for researchers, scientists, and drug
development professionals, presenting quantitative data, detailed experimental protocols, and
visual representations of key processes.

Mechanism of Action: Divalent Cation Chelation

The primary antifungal mechanism of disodium EDTA is its ability to chelate divalent cations,
such as calcium (Ca2*), magnesium (Mg?*), and manganese (Mn2*), which are essential for
fungal cell wall integrity, enzyme function, and biofilm stability.[1][2][3][4] By sequestering these
ions, EDTA disrupts critical physiological processes, leading to growth inhibition and cell death.

Key consequences of this cation chelation include:

e Cell Wall and Membrane Disruption: EDTA's removal of Mg?* and Ca?* ions from the fungal
cell wall and membrane leads to the release of lipopolysaccharide (LPS) molecules,
exposing the inner membrane and increasing its permeability.[1][4] This compromises the
structural integrity of the cell and can lead to cell lysis.

o Enzyme Inhibition: Certain fungal enzymes, like chitin synthases in Fusarium graminearum,
require divalent cations such as Mn?* as cofactors. EDTA can chelate these ions, leading to
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a significant reduction in enzymatic activity and thereby inhibiting cell wall synthesis.[1]

Biofilm Destabilization: Divalent cations are crucial for the structural integrity of the
extracellular polymeric substance (EPS) matrix of fungal biofilms. By sequestering these
ions, EDTA destabilizes the biofilm, making the fungal cells more susceptible to other
antimicrobial agents.[4][5][6]

Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, EDTA has been shown
to inhibit the transition from yeast to hyphal form (filamentation), a key virulence factor.[6]
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Proposed mechanism of action for disodium EDTA's antifungal activity.
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Quantitative Data on Antifungal Activity

The antifungal efficacy of disodium EDTA has been quantified against a range of fungal

species. The following tables summarize key findings from various studies.

Table 1. Minimum Inhibitory Concentrations (MIC) of Disodium EDTA

Fungal Species MIC Range (ug/mL) MIC Range (mM) Reference(s)
Sporothrix spp.
.p PP 32-128 [7]
(filamentous)
Sporothrix spp.
P i 16 - 64 [7]
(yeast)
Fusarium spp. 9.37-18.75 [8]
) ] 25 and 2.5 (significant

Candida albicans ] ) [519]

metabolic reduction)
Table 2: Efficacy of Disodium EDTA Against Fungal Biofilms
) EDTA
Fungal Species . Observed Effect Reference(s)
Concentration

Significantly reduced

Candida albicans 2.5mM & 25 mM metabolic activity in [5]1[9]
preformed biofilms.

) ) 31% reduction in

Candida albicans 250 mM o [6]
preformed biofilms.
47% reduction in

] biomass and 45%

Sporothrix spp. 512 pg/mL o ) [7]
reduction in metabolic
activity.
Concentration-

Cryptococcus ]

0.025 mM - 250 mM dependent reduction [10]
neoformans

in biofilm growth.
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Table 3: Half Maximal Effective Concentration (ECso) of Disodium EDTA Against Black
Asperqilli

Fungal Species ECso (mmol/L) Reference(s)
Aspergillus carbonarius 2.1 [11]
Aspergillus ibericus 0.9 [11]
Ochratoxigenic Aspergillus
_ 9 Perg 2.0 [11]
niger
Non-ochratoxigenic Aspergillus

J Perg 4.1 [11]

niger

Experimental Protocols

The following sections detail standardized methodologies for assessing the antifungal
properties of disodium EDTA, synthesized from protocols cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution)

This protocol is adapted from methodologies used for testing the susceptibility of various fungi

to antifungal agents.[5][8]
e Preparation of Fungal Inoculum:

o Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar)
at 35-37°C for 24-48 hours.

o Harvest fungal cells and suspend them in sterile saline or RPMI 1640 medium.

o Adjust the suspension to a concentration of 1 x 10° to 5 x 10° cells/mL using a
spectrophotometer or hemocytometer.

e Preparation of EDTA and Drug Dilutions:
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o Prepare a stock solution of disodium EDTA in sterile distilled water or an appropriate
buffer.

o Perform serial twofold dilutions of the EDTA stock solution in a 96-well microtiter plate
using RPMI 1640 medium to achieve the desired concentration range.

o Include a drug-free control well (growth control) and a sterility control well (medium only).

e |noculation and Incubation:

o Add the standardized fungal inoculum to each well (except the sterility control) to achieve
a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

o Incubate the microtiter plate at 35-37°C for 24-48 hours.
e MIC Determination:

o Determine the MIC as the lowest concentration of EDTA that causes a significant inhibition
of visible growth compared to the growth control. This can be assessed visually or by
reading the optical density at 490 nm with a microplate reader.[5]

Biofilm Susceptibility Assay (XTT Reduction Assay)

This protocol measures the metabolic activity of fungal biofilms and is adapted from studies on
Candida albicans.[5][9]

¢ Biofilm Formation:

o Dispense a standardized fungal suspension (e.g., 1 x 10° cells/mL in RPMI) into the wells
of a 96-well flat-bottom microtiter plate.

o Incubate the plate at 37°C for a period sufficient to allow biofilm formation (e.g., 24-72
hours).

o After the adhesion phase, gently wash the wells with phosphate-buffered saline (PBS) to
remove non-adherent cells.

e Treatment with EDTA:
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o Add fresh medium containing various concentrations of disodium EDTA to the wells with
preformed biofilms.

o Include untreated control wells (biofilm with fresh medium only).

o Incubate for a further 24 hours.

e XTT Assay:

o Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-
carboxanilide (XTT) and an electron-coupling agent (e.g., menadione or coenzyme Qo).

o Wash the biofilms with PBS to remove the treatment medium.

o Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3
hours.

o Measure the colorimetric change (indicative of metabolic activity) at 490 nm using a
microplate reader.

o Data Analysis:

o Calculate the percentage reduction in metabolic activity compared to the untreated control.
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General experimental workflow for assessing antifungal properties.
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Synergistic Effects with Antifungal Drugs

Disodium EDTA has been shown to act synergistically with conventional antifungal agents,
enhancing their efficacy. This is particularly relevant for treating drug-resistant fungal infections

and biofilms.

Table 4: Synergistic Activity of Disodium EDTA with Antifungals

Fungal
Species

EDTA
Concentration

Antifungal
Agent

Observed
Synergistic
Effect

Reference(s)

Candida albicans

Biofilm

Fluconazole (2.5
& 25 pg/mL)

2.5mM & 25 mM

Significant
reduction in
biofilm growth
compared to
fluconazole

alone.

[51091[1.2]

Aspergillus
fumigatus (in

Vivo)

Amphotericin B
Lipid Complex
(ABLC)

30 mg/kg/day

Increased
survival, reduced
fungal burden,
and minimal
angioinvasion in
a rodent model
compared to
either agent

alone.

[3]013]

Sporothrix spp.

Amphotericin B,
Itraconazole, Not specified

Terbinafine

Synergistic
interaction
observed against
both filamentous

and yeast forms.

[7]

Botrytis cinerea

Fenhexamid Not specified

Significantly
enhanced
antifungal

activity.

[2]014]
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The mechanism behind this synergy is likely twofold: EDTA's disruption of the fungal cell wall
and membrane increases the permeability to the partner drug, and its destabilization of the
biofilm matrix exposes planktonic cells that are more susceptible to the antifungal agent.[4][15]

Conclusion

Initial studies provide compelling evidence for the antifungal properties of disodium EDTA
against a variety of fungal pathogens, including clinically relevant yeasts and molds. Its primary
mechanism of action, the chelation of essential divalent cations, leads to the disruption of the
fungal cell wall, inhibition of key enzymes, and destabilization of biofilms. Furthermore, its
demonstrated synergistic effects with conventional antifungal drugs highlight its potential as an
adjunct therapy to overcome drug resistance and improve treatment outcomes for fungal
infections. Further research is warranted to explore its clinical applications, optimize dosing,
and fully elucidate its interactions with different antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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